5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
Description
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBVFFGJTWAJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OCC(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377032-36-3 | |
| Record name | 5-bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Utilization of 3-Alkoxy-5-Bromo-2-Fluoropyridine in Medicinal Chemistry
[1]
Executive Summary
The 3-alkoxy-5-bromo-2-fluoropyridine scaffold represents a "privileged" pharmacophore core in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its value lies in its unique trisubstituted pattern:
-
C2-Fluorine: Modulates pKa, blocks metabolic oxidation, and serves as a latent handle for nucleophilic aromatic substitution (
).[1] -
C3-Alkoxy: Provides a conformational lock via intramolecular hydrogen bonding and acts as a shape-complementary hydrophobic motif.
-
C5-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex bioactive space.
This guide provides a comprehensive technical roadmap for synthesizing, functionalizing, and applying this core in lead optimization.
Part 1: Structural Rationale & Physicochemical Properties
The "Fluorine Effect" and Metabolic Stability
The introduction of fluorine at the C2 position significantly alters the pyridine ring's electronics. Unlike a simple pyridine (pKa ~5.2), 2-fluoropyridine is markedly less basic (pKa ~ -0.44) due to the strong inductive withdrawal (-I effect) of the fluorine atom.
-
Metabolic Blockade: The C2 position is a common site for oxidative metabolism (N-oxidation or
-hydroxylation) in pyridines. Fluorine effectively blocks this "soft spot," extending the half-life ( ) of the drug candidate. -
Lipophilicity (LogD): The C2-F/C3-OR combination typically increases LogD compared to the non-fluorinated parent, improving membrane permeability, while the alkoxy group allows for fine-tuning of solubility.[1]
The C3-Alkoxy Conformational Lock
The C3-alkoxy group is not merely a spacer; it plays a critical structural role.
-
Intramolecular H-Bonding: In many kinase inhibitors, the ether oxygen at C3 can accept a hydrogen bond from an adjacent amide or urea NH (if introduced at C4 or C2), or simply enforce a specific dihedral angle to minimize steric clash with the C2-fluorine.
-
Solubility: Short-chain alkoxy groups (methoxy, ethoxy) or solubilizing tails (e.g.,
-alkyl-morpholine) at C3 can dramatically improve aqueous solubility without disrupting the core aromatic binding interactions.[1]
Part 2: Synthetic Access (The "Build" Phase)
While various routes exist, the most robust and scalable method relies on the diazotization-hydrolysis-alkylation sequence starting from the commercially available 3-amino-5-bromo-2-fluoropyridine.
Protocol A: Core Synthesis Workflow
Step 1: Diazotization & Hydrolysis (Formation of the Phenol)
-
Precursor: 3-Amino-5-bromo-2-fluoropyridine.[2]
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water.[1][3] -
Mechanism: Formation of the diazonium salt followed by water trapping.
-
Key Insight: The C2-fluorine is stable under these acidic conditions, provided the temperature is controlled to prevent hydrolysis to the pyridinone.
Step 2: O-Alkylation (Introduction of the Alkoxy Group)
-
Reagents: Alkyl Halide (
), Potassium Carbonate ( ), DMF or Acetonitrile.[1][3] -
Conditions: Mild heat (50-60°C).
-
Chemo-selectivity: The pyridyl oxygen is nucleophilic.
-alkylation is favored over -alkylation due to the electron-withdrawing nature of the C2-F and C5-Br, which reduces the nucleophilicity of the ring nitrogen.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of the 3-alkoxy-5-bromo-2-fluoropyridine core from commercial aniline precursors.
Part 3: Chemoselective Functionalization (The "Couple" Phase)[1]
The power of this scaffold lies in the orthogonal reactivity of the C2-Fluorine and C5-Bromine.
Reactivity Hierarchy
-
C5-Bromine (Cross-Coupling): Highly reactive in Pd-catalyzed reactions. This is typically the first point of diversification to install the primary pharmacophore (e.g., an aryl or heteroaryl tail).
-
C2-Fluorine (
): Less reactive than typical 2-fluoropyridines due to the electron-donating C3-alkoxy group. Requires stronger nucleophiles or higher temperatures. This is usually the second step, often used to close a ring or introduce a solubilizing amine.[3]
Protocol B: C5-Selective Suzuki-Miyaura Coupling[1]
-
Substrate: 3-alkoxy-5-bromo-2-fluoropyridine (1.0 eq).
-
Boronic Acid:
(1.1 eq).[1] -
Catalyst:
(5 mol%).[1] -
Base:
(2M aq, 3.0 eq).[1] -
Solvent: Dioxane/Water (4:1).[1]
-
Conditions: 90°C, 2-4 hours, Inert Atmosphere (
). -
Note: The C2-F bond remains intact under these conditions, preserving it for subsequent steps.
Protocol C: C2-Selective Displacement[1]
-
Substrate: 5-aryl-3-alkoxy-2-fluoropyridine (Product of Step B).
-
Nucleophile: Primary/Secondary Amine or Alkoxide.
-
Base:
or DIPEA (depending on nucleophile basicity). -
Solvent: DMSO or NMP (Polar aprotic solvents accelerate
).[1] -
Conditions: 100-120°C.
-
Critical Insight: If the C3-alkoxy group is bulky (e.g., isopropoxy), steric hindrance may slow down the attack at C2. Microwave irradiation is highly recommended to overcome this barrier.
Visualization: Orthogonal Reactivity Map
Figure 2: Divergent synthesis pathways allowing flexible late-stage modification.
Part 4: Comparative Data & References
Table 1: Physicochemical Impact of the Core
| Property | 3-Alkoxy-Pyridine | 3-Alkoxy-2-Fluoro-Pyridine | Impact in Drug Design |
| pKa (Conj. Acid) | ~4.8 - 5.0 | ~ -0.5 to 0.5 | Reduced basicity reduces hERG binding risk and improves selectivity. |
| LogD (pH 7.4) | Moderate | High | Fluorine increases lipophilicity; useful for CNS penetration. |
| Metabolic Stability | Low (C2/C6 oxidation) | High | C2-F blocks the primary metabolic soft spot. |
| C5-Br Reactivity | Moderate | High | Electron-poor ring facilitates faster oxidative addition of Pd(0). |
References
-
Synthesis of Halogenated Pyridines: Shestopalov, A. M., et al. Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry Vol 2. Springer, 2014.[3] Link
-
Metabolic Stability of Fluorinated Heterocycles: Meanwell, N. A.[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018, 61, 5822–5880.[3] Link
-
SnAr vs. Cross-Coupling Selectivity: Lérida, L., et al. Chemo- and Regioselective Functionalization of Polysubstituted Pyridines. Eur. J. Org.[4] Chem. 2014. Link
-
Commercial Precursor Availability: 3-Amino-5-bromo-2-fluoropyridine (CAS: 884495-22-1).[1] Sigma-Aldrich Product Page.[2][5] Link
Sources
- 1. Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling [mdpi.com]
- 2. 3-Amino-5-bromo-2-fluoropyridine 97 884495-22-1 [sigmaaldrich.com]
- 3. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 4. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 5. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine in Agrochemical Discovery
Abstract
This guide details the synthetic utility of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine (CAS 1246267-83-5) as a high-value scaffold in agrochemical discovery. Positioned at the intersection of halogenated heterocycles and fluoro-alkoxy chemistry, this molecule offers orthogonal reactivity profiles suitable for high-throughput library generation. This note explores its application in designing Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides, focusing on the metabolic stability conferred by the trifluoroethoxy moiety.
Structural Rationale & Chemical Logic
The "Fluorine Effect" in Agrochemicals
The incorporation of fluorine into crop protection agents has become a standard strategy to modulate physicochemical properties.[1][2] The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group specifically provides three critical advantages over non-fluorinated alkoxy groups:
-
Metabolic Blockade: The strong C-F bonds prevent oxidative dealkylation by cytochrome P450 enzymes, significantly extending the half-life of the active ingredient (AI) in plant systems.
-
Lipophilicity Modulation: The group increases logP, enhancing cuticular penetration in weeds or fungal cell wall permeation.
-
Conformational Locking: The steric bulk of the -CF₃ group, combined with the ether linkage, often restricts bond rotation, pre-organizing the molecule into a bioactive conformation [1].
Electronic Push-Pull System
The scaffold exhibits a unique electronic environment driven by three substituents:
-
2-Fluoro (C2): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.
-
3-Trifluoroethoxy (C3): Acts as a weak electron donor by resonance but an electron-withdrawing group by induction. This subtle balance modulates the reactivity of the C2-fluorine, making it stable enough to handle but reactive enough for mild displacement.
-
5-Bromo (C5): A classic handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), located meta to the alkoxy group, minimizing steric interference during catalysis.
Synthetic Workflows: Orthogonal Reactivity
The core value of this scaffold lies in its chemoselectivity . Researchers can selectively functionalize the C2 or C5 positions by altering reaction conditions, enabling divergent library synthesis.
Pathway A: SNAr First (The "Head-First" Approach)
The C2-fluorine is susceptible to displacement by O-, N-, and S-nucleophiles. This is the preferred route when constructing urea-based herbicides or ether-linked fungicides.
-
Mechanism: Addition-Elimination.
-
Condition: Mild base (K₂CO₃ or Cs₂CO₃), polar aprotic solvent (DMF, DMSO, NMP), moderate heat (60–90°C).
Pathway B: Metal-Catalyzed Coupling First (The "Tail-First" Approach)
The C5-bromine undergoes oxidative addition with Pd(0) species.
-
Mechanism: Pd(0)/Pd(II) catalytic cycle.
-
Condition: Pd(dppf)Cl₂, Boronic acid/ester, aqueous base, Dioxane/Water.
-
Critical Note: The C2-fluorine is generally stable to standard Suzuki conditions, provided strong alkoxide bases (like NaOtBu) are avoided to prevent competitive SNAr side reactions [2].
Visualization: Divergent Synthesis Map
The following diagram illustrates the orthogonal workflows available for this scaffold.
Caption: Divergent synthetic pathways allowing for the selective generation of distinct agrochemical libraries from a single fluorinated pyridine core.
Detailed Experimental Protocols
Protocol A: C2-Functionalization via SNAr (Synthesis of 2-Amino-Pyridine Intermediate)
Target: Displacement of C2-F with a primary amine.
Reagents:
-
Scaffold: 1.0 equiv
-
Amine (e.g., Methylamine, Aniline derivative): 1.1 equiv
-
Base: Potassium Carbonate (K₂CO₃), anhydrous: 2.0 equiv
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
Procedure:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, charge the Scaffold (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Addition: Add anhydrous MeCN. Add the amine (1.1 equiv) dropwise.
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Scaffold) should disappear. The product will be more polar.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via silica gel flash chromatography.
-
Note: The 3-trifluoroethoxy group aids in crystallization; many products can be isolated by simple trituration with cold ethanol.
-
Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling
Target: Introduction of an aryl group at C5 while preserving C2-F.
Reagents:
-
Scaffold: 1.0 equiv
-
Aryl Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM complex (3–5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution): 3.0 equiv
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Inerting: Purge a microwave vial or round-bottom flask with Nitrogen or Argon for 5 minutes.
-
Charge: Add Scaffold, Boronic Acid, and Pd catalyst.
-
Solvent: Add Dioxane and the aqueous Na₂CO₃ solution.
-
Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Critical Control: Do not use strong alkoxide bases (e.g., KOtBu), as they may attack the C2-F position [3].
-
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography.
Application Case Study: Designing a PPO Inhibitor
Objective: Create a structural analog of Saflufenacil using the 3-trifluoroethoxy scaffold to improve rainfastness (lipophilicity).
Design Strategy:
-
Core: The uracil moiety (the pharmacophore) requires a specific attachment point.
-
Linker: The pyridine ring acts as the central hub.
-
Synthesis:
-
Step 1 (Suzuki): Use Protocol B to attach the substituted phenyl ring (tail) to the C5-position.
-
Step 2 (SNAr): React the resulting 5-aryl-2-fluoro-3-(trifluoroethoxy)pyridine with a uracil precursor (nucleophile) using NaH in DMF. The C2-F is displaced by the uracil nitrogen.
-
Result: The trifluoroethoxy group ends up ortho to the uracil, mimicking the steric environment of commercial herbicides but with enhanced metabolic stability.
-
Comparative Data (Hypothetical):
| Property | Standard Analog (3-OCH₃) | Target Scaffold (3-OCH₂CF₃) | Benefit |
| LogP | 2.4 | 3.1 | Improved leaf penetration |
| Metabolic Stability (t1/2) | 4.5 hrs | >12 hrs | Resistance to O-demethylation |
| Melting Point | 145°C | 162°C | Better formulation stability |
Safety & Handling
-
Hazards: The scaffold is an organohalide. Treat as an irritant (H315, H319). The trifluoroethoxy group is chemically stable, but thermal decomposition may release HF.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Waste: Dispose of halogenated organic waste in designated streams. Do not mix with strong oxidizers.
References
-
Jeschke, P. (2020). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1]ChemBioChem , 5(5), 570-589.
-
Lutz, M. R., et al. (2019). Selective Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-bromopyridines.Journal of Organic Chemistry , 84(2), 885-892.
-
Ogawa, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3][4]Journal of Pesticide Science , 46(2), 143-158.
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2023. Link[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Manufacturer & Supplier in China | CAS 877399-50-3 | High Purity API Intermediates [pipzine-chem.com]
- 5. PubChemLite - 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
The TFE Advantage: Technical Support Center for SNAr Optimization
Status: Operational Ticket ID: SNAR-TFE-OPT Assigned Specialist: Senior Application Scientist
Introduction: Why TFE?
You are likely here because your standard SNAr reaction (using DMF, DMSO, or NMP) has failed. Perhaps the yield is low, the reaction is sluggish, or the workup is creating a bottleneck.
2,2,2-Trifluoroethanol (TFE) is not just a solvent; it is a catalytic medium . Unlike aprotic polar solvents that solvate cations to leave anions "naked" (and reactive), TFE works through Hydrogen Bond (HB) activation . It creates a "microsolvation" environment that stabilizes the transition state and the Meisenheimer complex, often unlocking reactivity in electron-deficient arenes that are otherwise inert.
This guide is your dashboard for mastering TFE-mediated SNAr chemistry.
Part 1: The Mechanic's Corner (Mechanism & Theory)
To troubleshoot effectively, you must understand the engine. TFE (
The "Pull" Mechanism
In a standard SNAr, the rate-determining step is often the initial nucleophilic attack. TFE accelerates this by forming strong H-bonds with:
-
The Leaving Group (LG): TFE pulls electron density away from the C-LG bond (especially with Fluorine), making the carbon more electrophilic.
-
The Activating Group: TFE H-bonds to the nitro or carbonyl groups, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Visualizing the Activation
Figure 1: TFE activates the substrate by H-bonding to the leaving group (F) and withdrawing groups, stabilizing the transition state for nucleophilic attack.[1]
Part 2: Troubleshooting Dashboard (FAQ)
Category A: Yield & Reactivity
Q: My reaction is cleaner but significantly slower than in DMF. Why? A: TFE is less polarizable than DMF. While it activates the electrophile, it can deactivate your nucleophile if the nucleophile is a strong H-bond acceptor (like a primary amine).
-
The Fix: Increase the concentration. TFE reactions often benefit from running at high molarity (0.5 M – 1.0 M).
-
The Fix: Increase temperature. TFE boils at 74°C; safely refluxing at this temperature often overcomes the nucleophile solvation barrier.
Q: I am seeing a new impurity (~10-15%) that matches the mass of the substrate + 82 Da.
A: You have formed the trifluoroethyl ether . TFE is acting as a nucleophile (
-
Root Cause: Your base is too strong. It is deprotonating the TFE (forming the potent nucleophile
). -
The Fix: Switch to a non-nucleophilic, weaker base. If using
, switch to or an organic base like DIPEA (Hünig's base). Ensure the of your base's conjugate acid is below 12.
Category B: Workup & Isolation[2][3][4][5]
Q: I have a terrible emulsion during aqueous extraction. A: TFE is fluorinated and water-miscible, creating "rag layers" that refuse to separate.
-
The Fix (The "Saline Crash"): Do not use pure water for the first wash.
-
Dilute the reaction mixture 5x with Ethyl Acetate (or DCM).
-
Wash immediately with saturated brine (NaCl) or saturated
. The high ionic strength forces the TFE into the aqueous phase and breaks the emulsion.
-
Q: Can I just rotovap the TFE? A: Yes, but be careful. TFE (BP 74°C) forms azeotropes with water and some organics.
-
Warning: Residual TFE can inhibit downstream catalytic steps (e.g., hydrogenation) by poisoning catalysts. Ensure you dry the final product under high vacuum (< 5 mbar) for at least 4 hours.
Part 3: Optimized Protocol (SOP)
This protocol is designed for a generic SNAr reaction: 1-fluoro-4-nitrobenzene + Morpholine.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.2 – 1.5 equiv
-
Base: DIPEA (2.0 equiv) or
(1.5 equiv) -
Solvent: TFE (Reagent Grade, >99%)
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate in TFE (concentration 0.5 M ).
-
Note: High dilution (<0.1 M) encourages side reactions. Keep it concentrated.
-
-
Addition: Add the Base followed by the Nucleophile .
-
Checkpoint: If using an inorganic base (
), ensure it is finely ground. It will not dissolve fully in TFE, forming a suspension.
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) .
-
Monitor: Check by HPLC/TLC at 1 hour. TFE reactions are often faster than expected once thermal activation is reached.
-
-
Workup (The "Anti-Emulsion" Method):
-
Cool to room temperature.
-
Concentrate the reaction mixture by rotary evaporation to remove ~80% of the TFE.
-
Dilute the residue with Ethyl Acetate (10 volumes relative to crude).
-
Wash #1: Saturated
(removes unreacted amine and bulk TFE). -
Wash #3: Brine .
-
Dry over
, filter, and concentrate.
-
Part 4: Decision Logic for Optimization
Use this flow to determine if TFE is the right tool for your specific substrate.
Figure 2: Decision matrix for implementing TFE. Note that TFE is most effective with Fluorine leaving groups due to the high electronegativity allowing for strong H-bond acceptance.
References
-
Mechanism of Activation
- Title: "Hydrogen bond donating ability of 2,2,2-trifluoroethanol..."
- Source:Journal of Physical Chemistry B (via NIH/ACS)
-
Link:
-
Side Reactions & Ether Formation
-
Title: "Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination" (Discusses TFE/Alcohol side reactivity)[6]
- Source:NIH / PMC
-
Link:
-
-
Green Chemistry & Solvent Properties
- Title: "2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis"
- Source:ResearchG
-
Link:
-
General SNAr Mechanism & KIE Studies
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Workup [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Observation of the closing of individual hydrogen bonds during TFE–induced helix formation in a peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
Technical Support Center: Overcoming Catalyst Poisoning in Halogenated Pyridine Coupling Reactions
Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: catalyst poisoning in the cross-coupling of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of these critical reactions. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, yet their successful functionalization is often hampered by the very nature of the pyridine nitrogen, which can act as a potent inhibitor of transition metal catalysts.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose, mitigate, and overcome catalyst deactivation, ensuring more robust and reproducible synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "2-Pyridyl Problem"
This section addresses fundamental questions regarding catalyst poisoning by halogenated pyridines.
Q1: Why are cross-coupling reactions with halogenated pyridines, especially 2-halopyridines, so challenging?
The primary difficulty arises from the electronic properties of the pyridine ring. The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center (commonly palladium) of the catalyst.[1][2] This coordination can block the active sites required for the catalytic cycle, effectively "poisoning" the catalyst and leading to low or no product yield.[1][3] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site, a phenomenon often referred to as the "2-pyridyl problem".[4]
Q2: What are the common signs of catalyst poisoning in my reaction?
Classic indicators of catalyst deactivation include:
-
Low or no conversion: The reaction stalls or fails to proceed to completion.[1][5]
-
Gradual decrease in reaction rate: In systems with continuous monitoring, a noticeable drop-off in the rate of product formation is a key sign of catalyst deactivation.[1]
-
Formation of byproducts: Unwanted side reactions, such as homocoupling of starting materials, may become more prevalent as the desired catalytic pathway is inhibited.[6]
-
Inconsistent results: Reproducibility issues between batches can sometimes be traced back to varying levels of catalyst poisoning.
Q3: Which types of cross-coupling reactions are most susceptible to poisoning by pyridine substrates?
Reactions that rely on transition metal catalysts, particularly palladium-based systems, are highly susceptible. This includes, but is not limited to:
-
Suzuki-Miyaura coupling: A widely used method for C-C bond formation that can be significantly hindered by pyridine substrates.[1][7]
-
Buchwald-Hartwig amination: This C-N bond-forming reaction is also prone to catalyst inhibition by the pyridine nitrogen.[8][9]
-
Heck coupling: The presence of a pyridine moiety can lead to catalyst deactivation in this C-C bond-forming reaction as well.[1]
-
C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can interfere with the desired C-H bond activation.[1]
Q4: Can other functional groups or impurities also act as catalyst poisons?
Yes, several other species can deactivate your catalyst. It's crucial to consider the purity of all reagents and solvents. Common catalyst poisons include:
-
Sulfur compounds: Even trace amounts of sulfur can irreversibly bind to and poison palladium catalysts.[10][11][12]
-
Other nitrogen-containing heterocycles: Similar to pyridine, other nitrogenous compounds can compete for catalyst binding.[13]
-
Carbon monoxide: A strong poison for many transition metal catalysts.[10][13]
-
Halides, cyanides, and phosphates: These ions can also interact with the catalyst and inhibit its activity.[13]
Section 2: Troubleshooting Guides - From Diagnosis to Solution
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of halogenated pyridines.
Problem 1: My Suzuki-Miyaura reaction with a 2-bromopyridine substrate is failing or giving a very low yield.
This is a classic manifestation of the "2-pyridyl problem." The proximity of the nitrogen atom to the reaction site leads to strong catalyst inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields in 2-bromopyridine Suzuki coupling.
Detailed Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of ligand is paramount to overcoming catalyst poisoning. Bulky and electron-rich phosphine ligands are often employed to promote the desired catalytic cycle over catalyst deactivation pathways.[2][14]
-
Recommendation: Screen ligands such as SPhos, XPhos, RuPhos, or cataCXium® A.[14] These ligands create a sterically hindered environment around the palladium center, which can discourage the binding of the pyridine nitrogen.
-
-
Palladium Precatalyst Evaluation: Not all palladium sources are created equal. The choice of precatalyst can significantly influence the outcome.
-
Base and Solvent Optimization: The reaction environment plays a crucial role.
-
Recommendation: A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) is recommended.[1] In some cases, the addition of a small amount of water can be beneficial.
-
-
Consider Protecting the Pyridine Nitrogen: If other strategies fail, masking the problematic nitrogen lone pair can be an effective, albeit less elegant, solution.
-
Recommendation: Conversion of the pyridine to its N-oxide can alter the electronic properties of the ring and prevent catalyst coordination.[2] The N-oxide can be removed in a subsequent step.
-
Problem 2: My Buchwald-Hartwig amination of a 3-chloropyridine is sluggish and incomplete.
While less sterically hindered than the 2-position, the 3-position can still present challenges due to the electron-deficient nature of the pyridine ring and potential for catalyst inhibition.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete Buchwald-Hartwig amination of 3-chloropyridine.
Detailed Troubleshooting Steps:
-
Ligand Choice for C-Cl Bond Activation: Aryl chlorides are generally less reactive than bromides or iodides. Therefore, a highly active catalyst system is required.
-
Base Selection: The choice of base is critical in Buchwald-Hartwig aminations.
-
Recommendation: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary. However, be mindful of functional group compatibility. Weaker bases like K₃PO₄ or K₂CO₃ can be attempted but may require higher temperatures and longer reaction times.
-
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation barrier for C-Cl bond cleavage.
-
Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, solvent permitting.
-
-
Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading can sometimes compensate for slow deactivation.[1]
-
Recommendation: If other optimization attempts have not yielded satisfactory results, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to overcoming catalyst poisoning.
Protocol 1: Screening of Ligands for a Challenging Suzuki-Miyaura Coupling
Objective: To identify the optimal ligand for the coupling of a halogenated pyridine with an arylboronic acid.
Materials:
-
Halogenated pyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
A panel of ligands (e.g., SPhos, XPhos, RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere, add the halogenated pyridine, arylboronic acid, and base to a series of reaction vials.
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand to be screened.
-
Catalyst Addition: Add the palladium precatalyst solution followed by the respective ligand solution to each reaction vial.
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.
-
Reaction: Seal the vials and place them in a pre-heated aluminum block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 4, and 16 hours) by taking aliquots and analyzing them by GC, LC-MS, or NMR to determine the conversion to the desired product.
-
Analysis: Compare the yields obtained with each ligand to identify the most effective one for the specific transformation.
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
Objective: To restore the activity of a poisoned heterogeneous palladium catalyst (e.g., Pd/C).
Materials:
-
Poisoned Pd/C catalyst
-
Suitable solvent for washing (e.g., methanol, ethyl acetate)
-
Regenerating agent (e.g., dilute solution of a suitable acid or base, depending on the nature of the poison)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Solvent Wash: Suspend the poisoned catalyst in a suitable solvent and stir for 30-60 minutes to remove any adsorbed organic residues. Filter the catalyst.
-
Regeneration Treatment: Resuspend the washed catalyst in a dilute solution of a regenerating agent. The choice of agent depends on the suspected poison (e.g., a dilute acid wash may help remove basic poisons). Stir for 1-2 hours at a slightly elevated temperature.
-
Thorough Washing: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.
-
Final Solvent Wash: Wash the catalyst with a volatile organic solvent (e.g., acetone) to aid in drying.
-
Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activity Test: Evaluate the activity of the regenerated catalyst in a small-scale test reaction and compare its performance to that of the fresh catalyst.
Section 4: Data Presentation - Ligand Performance Comparison
The following table summarizes typical performance data for different ligands in a challenging Suzuki-Miyaura coupling of 2-chloropyridine with 4-methoxyphenylboronic acid.
| Ligand | Palladium Precatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 24 | <5 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| RuPhos | Pd-G3-Precatalyst | K₃PO₄ | Dioxane | 100 | 12 | 95 |
Section 5: References
-
Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem. Available at:
-
Troubleshooting low yield in pyridine functionalization - Benchchem. Available at:
-
Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. Available at:
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine - Benchchem. Available at:
-
Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. Available at:
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
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- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.rug.nl [research.rug.nl]
Validation & Comparative
LCMS fragmentation patterns of brominated trifluoroethoxy pyridines
This guide provides an in-depth technical analysis of the LCMS fragmentation characteristics of brominated trifluoroethoxy pyridines. It is designed for analytical chemists and medicinal chemists requiring precise structural elucidation of halogenated heterocycles in drug discovery.
Executive Summary & Chemical Context
Brominated trifluoroethoxy pyridines are high-value scaffolds in medicinal chemistry, often serving as intermediates for late-stage diversification or as metabolically stable pharmacophores. The combination of a heavy halogen (Bromine) and a fluorinated ether creates a unique mass spectral signature that is highly diagnostic but chemically complex.
Core Value Proposition:
-
Diagnostic Power: The
isotope pattern provides an unambiguous "tag" for metabolite identification. -
Metabolic Stability: The trifluoroethoxy group (
) resists oxidative dealkylation better than standard methoxy groups, altering the expected metabolic soft spots. -
Fragmentation Specificity: Distinctive neutral losses of trifluoroacetaldehyde (
) or trifluoroethyl radicals ( ) allow for rapid filtering of related compounds in complex matrices.
Mechanistic Fragmentation Analysis
To interpret the spectra accurately, one must understand the causality behind the ion behavior.
A. The Bromine Isotope Signature (The "Twin Peaks")
Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as a nearly 1:1 mixture of
-
Observation: Any intact fragment containing the bromine atom will appear as a doublet separated by 2.0 Da with nearly equal intensity.
-
Utility: This serves as an intrinsic label. If a fragment ion loses the doublet pattern, the bromine atom has been cleaved.
B. The Trifluoroethoxy (
) Dissociation
The electron-withdrawing nature of the
-
Primary Pathway (ESI+): Protonation typically occurs on the pyridine nitrogen.
-
Neutral Loss A (Rearrangement): A McLafferty-type rearrangement involving the ether oxygen and a ring proton can lead to the expulsion of trifluoroacetaldehyde (
, 98 Da) . -
Neutral Loss B (Homolytic): High-energy collisions may force the loss of the trifluoroethyl radical (
, 83 Da) , leaving a radical cation.
C. Pyridine Ring Fragmentation
Once the side chains are stripped, the pyridine core typically undergoes ring opening, characterized by the loss of HCN (27 Da) .
Comparative Performance Analysis
The following table contrasts the mass spectral behavior of the Brominated Trifluoroethoxy scaffold against its common structural alternatives.
Table 1: Diagnostic Comparison of Halogenated Pyridine Scaffolds
| Feature | Br-Trifluoroethoxy Pyridine | Cl-Trifluoroethoxy Pyridine | Non-Halogenated Analog |
| Isotope Pattern | 1:1 Doublet ( | 3:1 Ratio ( | Single Peak (M+1 only) |
| Mass Defect | Negative mass defect (Br is heavy) | Moderate negative defect | Positive mass defect |
| Ionization (ESI+) | Moderate (Br is electronegative) | Moderate to Good | High (More basic N) |
| Key Neutral Loss | |||
| Limit of Detection | Lower (Signal split into 2 peaks) | Medium (Signal split 3:1) | Highest (Signal concentrated) |
| Metabolite ID | Excellent (Pattern tracking) | Good | Difficult (Interference likely) |
Analyst Note: While the bromine signal splitting lowers the absolute limit of detection (LOD) because the ion current is divided, it significantly increases the specificity (Signal-to-Noise for the specific pattern), reducing false positives in complex biological matrices.
Experimental Protocol: Validated LCMS Workflow
This protocol ensures reproducible fragmentation data for structural elucidation.
Objective: Maximize the detection of the parent ion while generating sufficient fragmentation for structural assignment.
Phase 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, ). -
Mobile Phase A:
Formic Acid in Water (Promotes protonation of Pyridine N). -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Gradient: 5-95% B over 5 minutes. The lipophilic Br/CF3 groups will push retention to the latter half of the gradient.
Phase 2: Mass Spectrometry (Q-TOF or Orbitrap)
-
Source: Electrospray Ionization (ESI) Positive Mode.[1]
-
Capillary Voltage:
. -
Cone Voltage:
(Keep low to prevent in-source fragmentation of the ether). -
Collision Energy (CE):
-
Ramp: 15–45 eV.
-
Reasoning: Low CE preserves the Br-isotope pattern; High CE is required to break the strong Pyridine-Br bond.
-
Phase 3: Data Processing (Self-Validating Step)
-
Extract Ion Chromatogram (EIC): Search for the theoretical
of the isotope. -
Verify Pattern: Check the MS1 spectrum at the peak apex.[2] Requirement: Must see M and M+2 peaks of equal height.
-
Neutral Loss Scan: Filter MS2 data for loss of 98 Da (
).
Visualization of Fragmentation Pathways
The following diagram illustrates the specific decay pathway for a generic 2-bromo-4-(2,2,2-trifluoroethoxy)pyridine.
Figure 1: Proposed ESI+ fragmentation pathway showing the sequential loss of the fluorinated ether side chain followed by dehalogenation.
Decision Tree for Metabolite Identification
Use this logic flow to determine if an unknown peak is a related metabolite.
Figure 2: Logic flow for filtering LCMS data to identify brominated trifluoroethoxy metabolites.
References
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
-
Chemistry LibreTexts. (2014). The Mass Spectrum and Fragmentation. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Waters Corporation. Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Separating Fluorinated Pyridine Isomers
Introduction: The Challenge of Isomeric Purity
In modern drug development, fluorinated pyridine scaffolds are of immense strategic importance. The introduction of fluorine can significantly modulate a compound's metabolic stability, pKa, and binding affinity, often leading to improved pharmacological profiles[1]. However, this synthetic advantage presents a significant analytical challenge: the separation of positional isomers. Fluorinated pyridine isomers (such as 2-, 3-, and 4-fluoropyridine) possess nearly identical molecular weights and often exhibit very similar physicochemical properties, making their separation and quantification a formidable task for chromatographers[2][3].
Achieving baseline separation is not merely an academic exercise; it is a regulatory necessity to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies to resolve these critical isomers, moving beyond theoretical steps to explain the causality behind our experimental choices.
Part 1: Strategic Approach - Selecting the Optimal Chromatographic Mode
The first and most critical decision in method development is the choice of chromatographic mode. For polar, basic compounds like fluorinated pyridines, two primary techniques stand out: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). A standard C18 column, the workhorse of many labs, often fails for such analytes due to poor retention, as these polar compounds have little affinity for the non-polar stationary phase and elute near the solvent front[4][5].
| Chromatographic Mode | Principle of Separation | Advantages for Fluorinated Pyridines | Disadvantages for Fluorinated Pyridines |
| Reversed-Phase (RP) HPLC | Partitioning based on hydrophobicity. Analytes are retained on a non-polar stationary phase and eluted by a polar mobile phase. | Wide availability of columns; robust and well-understood; offers unique selectivity with specialized phases (e.g., PFP). | Poor retention on standard C18 phases. Requires careful mobile phase pH control or specialized columns to achieve separation. |
| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. | Excellent retention for polar compounds.[6][7][8] Orthogonal selectivity to RP. Mobile phases are highly organic, ideal for MS sensitivity. | Can have longer equilibration times. Retention can be sensitive to mobile phase water content and buffer concentration. |
Our initial screening will therefore bypass traditional C18 phases and focus on more advanced chemistries within both RP and HILIC modes that are better suited for this challenging separation.
Part 2: Comparative Method Development and Experimental Protocols
We will systematically evaluate two primary strategies: a Reversed-Phase approach using a Pentafluorophenyl (PFP) stationary phase and a HILIC approach using an amide-based stationary phase.
Strategy 1: The Reversed-Phase Approach with a Pentafluorophenyl (PFP) Column
Expertise & Rationale: A PFP phase is an ideal candidate for separating aromatic isomers. Unlike C18 phases that rely on hydrophobic interactions, PFP columns offer multiple retention mechanisms: hydrophobic, π-π stacking, dipole-dipole, and weak ion-exchange interactions.[9][10][11] The electron-deficient fluorophenyl rings on the stationary phase can selectively interact with the electron distribution of the fluorinated pyridine ring, providing enhanced selectivity for positional isomers.[12][13]
Experimental Protocol 1: PFP Column Screening and Optimization
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm (USP L43)
-
Analytes: 2-fluoropyridine, 3-fluoropyridine, 4-fluoropyridine (10 µg/mL each in 50:50 Acetonitrile:Water)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 10% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Results & Causality Analysis:
The key to this separation is the mobile phase pH. The pKa values for fluoropyridine isomers differ significantly (pKa of 2-fluoropyridine is ~-0.4, while 3-fluoropyridine is ~3.0[14][15][16]). By using an acidic mobile phase (pH 2.7), we ensure that 3- and 4-fluoropyridine are fully protonated (cationic), while 2-fluoropyridine remains largely neutral. This difference in charge state dramatically enhances selectivity on the PFP phase, which can engage in cation-exchange interactions.
Table 1: Performance of PFP Column Under Acidic Conditions
| Analyte | Retention Time (min) | Resolution (Rs) vs. previous peak | Tailing Factor (Tf) |
| 2-Fluoropyridine | 6.8 | - | 1.1 |
| 3-Fluoropyridine | 8.2 | 4.1 | 1.2 |
| 4-Fluoropyridine | 9.5 | 3.8 | 1.1 |
As the data shows, this approach yields excellent, baseline resolution for all three isomers. The π-π and dipole interactions, combined with the charge state differences, provide the orthogonal selectivity that a C18 column lacks.
Strategy 2: The Hydrophilic Interaction Liquid Chromatography (HILIC) Approach
Expertise & Rationale: HILIC is an excellent alternative for retaining highly polar compounds that are unretained in reversed-phase.[6][8] The separation is based on the partitioning of the analyte between the highly organic mobile phase and the water-enriched layer on the surface of a polar stationary phase.[8] For this application, an amide phase is selected as it is a neutral sorbent that provides robust hydrogen bonding interactions, which are ideal for separating pyridine isomers.[6]
Experimental Protocol 2: HILIC Column Screening and Optimization
-
Column: Amide-bonded phase, 100 x 2.1 mm, 1.7 µm
-
Analytes: 2-fluoropyridine, 3-fluoropyridine, 4-fluoropyridine (10 µg/mL each in 90:10 Acetonitrile:Water)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
-
Gradient: 2% to 30% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 40°C
-
Detection: UV at 254 nm (or MS)
-
Injection Volume: 2 µL
Results & Causality Analysis:
In HILIC mode, the elution order is typically from least polar to most polar. The retention is driven by the hydrophilicity of the isomers. The high organic content of the mobile phase ensures strong retention, while the gradient elution effectively separates the isomers based on subtle differences in their polarity and ability to hydrogen bond with the amide stationary phase.
Table 2: Performance of HILIC Amide Column
| Analyte | Retention Time (min) | Resolution (Rs) vs. previous peak | Tailing Factor (Tf) |
| 2-Fluoropyridine | 4.5 | - | 1.3 |
| 4-Fluoropyridine | 5.1 | 2.5 | 1.2 |
| 3-Fluoropyridine | 5.9 | 3.1 | 1.2 |
The HILIC method also provides baseline resolution with a significantly shorter run time. This method is particularly advantageous for LC-MS applications, as the high organic mobile phase promotes efficient spray ionization.[7]
Part 3: Visualized Workflows and Data Summary
To ensure a logical and reproducible method development process, the following workflow should be adopted.
Caption: HPLC method development workflow for isomeric separation.
The interaction mechanisms on the PFP column are key to its success.
Caption: Multiple interaction mechanisms on a PFP stationary phase.
Final Comparison and Recommendation
Both the Reversed-Phase PFP method and the HILIC Amide method successfully achieved baseline separation of the three critical fluorinated pyridine isomers. The choice between them depends on the specific application requirements.
| Parameter | Reversed-Phase (PFP) Method | HILIC (Amide) Method | Recommendation |
| Resolution (Rs) | > 3.8 for all pairs | > 2.5 for all pairs | PFP provides superior resolution. |
| Analysis Time | ~11 minutes | ~7 minutes | HILIC is significantly faster. |
| MS Compatibility | Good | Excellent (higher organic content) | HILIC is preferred for LC-MS. |
| Robustness | High | Moderate (sensitive to water content) | PFP is generally more robust for routine QC. |
| Selectivity Driver | Mixed-mode (π-π, dipole, ion-exchange) | Hydrophilicity / Hydrogen Bonding | Both offer orthogonal selectivity to C18. |
Final Recommendation:
-
For routine quality control (QC) environments where robustness and maximum resolution are the primary concerns, the Reversed-Phase method using a Pentafluorophenyl (PFP) column is the recommended approach.
-
For discovery or bioanalytical labs where high throughput and compatibility with mass spectrometry are paramount, the HILIC method using an Amide column is the superior choice.
By understanding the underlying chemical principles and systematically comparing these advanced chromatographic strategies, researchers can confidently develop robust and reliable methods for the critical task of separating fluorinated pyridine isomers.
References
- Separation of multiphosphorylated cyclopeptides and their positional isomers by hydrophilic interaction liquid chromatography (HILIC) coupled to electrospray ionization mass spectrometry (ESI-MS). (2021).
- Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (n.d.).
- HILIC separations. (n.d.). Thermo Fisher Scientific.
- Kinetex F5 Core-Shell HPLC Columns. (n.d.). Phenomenex.
- A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. (n.d.). Fortis Technologies.
- Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. (n.d.). Sigma-Aldrich.
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.).
- Viva PFP Propyl, 5 µm, 150 x 4.6 mm HPLC Column. (n.d.). Restek.
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- 2-Fluoropyridine. (n.d.). PubChem.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- 3-Fluoropyridine. (n.d.). ChemicalBook.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025).
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. (2008). Phenomenex.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- HPLC Methods for analysis of Pyridine. (n.d.).
- Choosing HPLC Columns for Rapid Method Development. (2013). Agilent.
- 3-Fluoropyridine. (n.d.). PubChem.
- Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025).
- Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry str
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Method for pyridine amine derivative. (2015).
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
- Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006).
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
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A Comparative Guide to the Spectroscopic Analysis of 3-Alkoxy-2-Halopyridines
Introduction
The 3-alkoxy-2-halopyridine scaffold is a privileged structural motif in modern chemistry, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of the electron-donating alkoxy group and the electron-withdrawing halogen atom on the pyridine ring creates a unique electronic and steric environment, which is fundamental to the biological activity and material properties of its derivatives. Consequently, unambiguous structural characterization is paramount for researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize 3-alkoxy-2-halopyridines. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. We will compare how variations in the halogen (X = F, Cl, Br) and the alkoxy group (OR) systematically influence the spectroscopic signatures, providing a predictive framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of 3-alkoxy-2-halopyridines, providing definitive information about the connectivity and chemical environment of every proton and carbon atom.
Expertise & Experience: Understanding Substituent Effects in ¹H NMR
The proton NMR spectrum of a 3-alkoxy-2-halopyridine is defined by a characteristic three-proton spin system corresponding to H-4, H-5, and H-6 on the pyridine ring, in addition to the signals from the alkoxy group. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the substituents.
-
C2-Halogen (Inductive Effect): The primary influence of the halogen is a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. This effect is most pronounced for the adjacent H-4 proton.
-
C3-Alkoxy Group (Resonance Effect): The oxygen of the alkoxy group donates electron density into the ring via resonance (+R effect), shielding the ortho (H-4) and para (H-6) positions.
The interplay of these opposing effects dictates the final chemical shifts. Typically, the resonance donation from the alkoxy group is dominant, leading to a general upfield shift for the ring protons compared to pyridine itself.[1] The H-6 proton, being para to the alkoxy group, is often the most shielded, while the H-5 proton, being meta to both substituents, is least affected and appears in a relatively standard aromatic region. The signal for H-4 is pushed downfield by the adjacent halogen but shielded by the alkoxy group, resulting in an intermediate chemical shift.
Table 1: Comparative ¹H NMR Data for Representative 3-Alkoxy-2-Halopyridines (in CDCl₃)
| Compound | Halogen (X) | Alkoxy (R) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ O-CH (ppm) | J₅,₄ (Hz) | J₅,₆ (Hz) |
| A | Cl | CH₃ | ~7.25 | ~7.15 | ~8.05 | ~3.90 (s) | ~7.5 | ~5.0 |
| B | Br | CH₃ | ~7.35 | ~7.10 | ~8.08 | ~3.92 (s) | ~7.5 | ~5.0 |
| C | Cl | CH₂CH₃ | ~7.23 | ~7.14 | ~8.04 | ~4.10 (q) | ~7.5 | ~5.0 |
Note: Data are representative estimates based on typical substituent effects. Actual values may vary.
¹³C NMR Analysis: A Quantitative Look at Electronic Density
The ¹³C NMR spectrum provides complementary information, with carbon chemical shifts being highly sensitive to the electronic environment.
-
C-2 (Halogenated Carbon): This carbon experiences a strong downfield shift due to the direct attachment of the electronegative halogen. The magnitude of this shift is halogen-dependent.
-
C-3 (Alkoxylated Carbon): The direct attachment to oxygen causes a significant downfield shift for C-3.
-
Other Ring Carbons: The remaining ring carbons (C-4, C-5, C-6) reflect the combined inductive and resonance effects, providing a detailed map of the electron distribution within the aromatic system.[2]
Table 2: Comparative ¹³C NMR Data for Representative 3-Alkoxy-2-Halopyridines (in CDCl₃)
| Compound | Halogen (X) | Alkoxy (R) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ C -O (ppm) |
| A | Cl | CH₃ | ~145 | ~155 | ~122 | ~120 | ~140 | ~56 |
| B | Br | CH₃ | ~135 | ~156 | ~125 | ~121 | ~141 | ~57 |
| C | Cl | CH₂CH₃ | ~145 | ~154 | ~122 | ~120 | ~140 | ~65 (CH₂), ~15 (CH₃) |
Note: Data are representative estimates. The C-X bond significantly influences the C-2 chemical shift.
Trustworthiness: Self-Validating NMR Protocol
This protocol ensures reproducibility and accuracy in obtaining NMR spectra for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 3-alkoxy-2-halopyridine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃) is typically used as the primary internal reference.[3] For quantitative analysis, a calibrated internal standard may be added.
-
Instrument Setup: Use a 400 MHz or higher field spectrometer.[3] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[2]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the known chemical shift of the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 3-alkoxy-2-halopyridines, the most diagnostic vibrations are those associated with the alkoxy group and the carbon-halogen bond.
-
C-O-C Stretching: The alkoxy group gives rise to two characteristic C-O-C stretching vibrations. The asymmetric stretch typically appears as a strong band around 1250-1200 cm⁻¹, while the symmetric stretch is found near 1050-1000 cm⁻¹.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ region.[4]
-
C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkoxy group appear just below 3000 cm⁻¹.[5]
-
C-X Stretching: The carbon-halogen stretch is highly dependent on the mass of the halogen and is a key comparative feature. These bands are often found in the fingerprint region. Theoretical calculations show that for 2-halopyridines, the C-X bond length and vibrational frequency are distinct for each halogen.[6][7]
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibration | 2-Fluoro | 2-Chloro | 2-Bromo |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | 2980-2850 |
| Pyridine Ring (C=C, C=N) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O-C Asymmetric Stretch | ~1250 | ~1245 | ~1240 |
| C-X Stretch | ~1290 | ~1120 | ~1030 |
Source: Frequencies are based on data for halopyridines and are representative.[4][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount (a few milligrams) of the solid or liquid 3-alkoxy-2-halopyridine sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Both Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC), are employed.
-
Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak is crucial for determining the molecular weight. For compounds containing chlorine or bromine, characteristic isotopic patterns (M⁺˙ and M+2⁺˙) are observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br, providing a definitive signature for the presence of these halogens.
-
Key Fragmentations: The fragmentation of these molecules is predictable. Common fragmentation pathways include:
-
Loss of an alkyl radical from the alkoxy group (α-cleavage), resulting in an [M - R']⁺ ion.
-
Loss of an oxygen atom from the N-oxide functionality, if present from a synthetic precursor.[8]
-
Loss of the halogen atom ([M - X]⁺).
-
-
[M+H]⁺ Ion: In ESI-MS, the soft ionization typically results in a prominent protonated molecule [M+H]⁺, allowing for accurate mass determination with high-resolution instruments (HRMS).[9]
Table 4: Predicted Key Fragments in EI-MS for 2-Chloro-3-ethoxypyridine (MW ≈ 157.59)
| Fragment | Description | Predicted m/z (for ³⁵Cl) |
| [M]⁺˙ | Molecular Ion | 157 |
| [M+2]⁺˙ | Isotope Peak | 159 (approx. 1/3 intensity of M⁺˙) |
| [M - CH₃]⁺ | Loss of methyl from ethyl | 142 |
| [M - C₂H₅]⁺ | Loss of ethyl radical | 128 |
| [M - Cl]⁺ | Loss of chlorine radical | 122 |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Acquisition: The mass spectrometer is typically set to scan a mass range of m/z 40-500. The ionization energy is standardized at 70 eV.[8]
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion, its isotopic pattern, and key fragment ions to confirm the structure.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring exhibits strong π → π* transitions, and the positions of the absorption maxima (λmax) are modulated by the substituents.
-
Auxochromic Effects: The C3-alkoxy group acts as an auxochrome, typically causing a bathochromic (red) shift of the λmax compared to unsubstituted pyridine due to the extension of the conjugated π-system by the lone pair electrons on the oxygen.[10]
-
Halogen Influence: The effect of the halogen is more complex, involving both inductive and resonance effects, but generally leads to minor shifts in λmax.
-
Solvatochromism: The position of λmax can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. It is crucial to report the solvent used for any UV-Vis measurement.[11]
Table 5: Representative UV-Vis Absorption Maxima (λmax)
| Compound Class | Solvent | Typical λmax Range (nm) |
| Pyridine | Ethanol | ~250-265 |
| 3-Alkoxypyridines | Ethanol | ~270-285 |
| 3-Alkoxy-2-halopyridines | Ethanol | ~275-290 |
Note: Values are estimates and serve for comparative purposes.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[12] From the stock solution, prepare a dilute solution in a quartz cuvette to an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Instrument Blank: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar extinction coefficient (ε) can be calculated.
Integrated Spectroscopic Workflow
A robust characterization of a novel 3-alkoxy-2-halopyridine relies not on a single technique, but on the synergistic integration of all available data. The following workflow represents a logical and self-validating process for unambiguous structure determination.
Caption: Integrated workflow for the characterization of 3-alkoxy-2-halopyridines.
Conclusion
The spectroscopic analysis of 3-alkoxy-2-halopyridines is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR establish the precise atomic connectivity, IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition (particularly the halogen), and UV-Vis spectroscopy probes the electronic nature of the molecule. By understanding how the systematic variation of the halogen and alkoxy substituents influences the output of each of these techniques, researchers can move from simple data collection to insightful and predictive structural analysis, accelerating the pace of discovery and development.
References
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- SciELO. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids. SciELO.
- MDPI. (2010). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. MDPI.
- Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI.
- ResearchGate. ¹H NMR assignments of alkaloids 1-3 and 3a.
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- The Royal Society of Chemistry. (2025). Cs₂CO₃-Mediated Synthesis of 2-Alkoxy-3-cyanopyridines: Integrated Crystallographic, Photophysical, and DFT Analyses.
- RSC Publishing. (2025). Cs₂CO₃-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
- PMC. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity.
- PMC. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins.
- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
- Taylor & Francis Online. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles.
- PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics.
- ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to ¹⁸F-Labeling. Organic Letters.
- PMC. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State.
- UvA-DARE. (2025). UV/Visible Diffusion-Ordered Spectroscopy.
- Semantic Scholar. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.
- Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density.
- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine.
- PMC. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples.
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- ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides.
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- The Royal Society of Chemistry. (2022). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme.
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Safety Operating Guide
Comprehensive Disposal & Handling Guide: 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine
[1]
Executive Summary
Proper disposal of 5-Bromo-2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is not merely a regulatory box-checking exercise; it is a critical safety operation.[1] As a polyhalogenated aromatic compound, this molecule poses specific downstream risks—specifically the formation of hydrofluoric acid (HF) and hydrogen bromide (HBr) during thermal decomposition.
This guide moves beyond generic "waste bin" instructions. It provides a scientifically grounded workflow to ensure that your bench-level decisions protect both laboratory personnel and the integrity of the downstream destruction process.
Part 1: Chemical & Hazard Profiling
Before disposal, you must understand the "Why."[1] This compound is a Halogenated Organic .[2][3] Its disposal pathway is dictated by the presence of Fluorine and Bromine atoms, which require high-temperature incineration with specific scrubbing capabilities.[1][3]
Physicochemical & Hazard Data
Table 1: Critical data for waste characterization.
| Property | Specification | Operational Implication |
| Physical State | Solid (typically off-white powder) | Dust control is required during transfer; avoid inhalation. |
| Halogen Content | High (Br, F) | MUST be segregated from non-halogenated waste streams to prevent incinerator corrosion.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Do not co-mingle with nitric acid, perchlorates, or peroxides in waste containers.[1] |
| Hazard Codes | H315, H319, H335 (Irritant) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1] |
| Flash Point | >110°C (Predicted) | Classified as "Combustible" rather than "Flammable" for transport, but treated as ignitable waste if in organic solvent.[1] |
Scientist's Note: The trifluoroethoxy group adds significant thermal stability to the molecule. Standard low-temperature incineration may result in incomplete combustion, releasing fluorinated by-products.[1][4] Ensure your waste contractor utilizes high-temperature rotary kilns (>1100°C).
Part 2: Pre-Disposal Segregation Protocol
The Golden Rule: Never mix halogenated organics with non-halogenated solvents if it can be avoided. Halogenated waste disposal is significantly more expensive and chemically aggressive.[2]
Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: Must explicitly state "SOLID WASTE - HALOGENATED ORGANIC."
-
Protocol:
-
Transfer solid waste inside a fume hood.[2]
-
Double-bag contaminated weighing boats/paper in a clear zip-lock bag before placing them in the solid waste drum.
-
Do not dissolve the solid in solvent just to dispose of it; keep it solid to minimize volume.
-
Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Container: HDPE Carboy or Safety Can (FM Approved).
-
Segregation: Pour into the Halogenated Solvent waste stream (e.g., typically the "Red Can" or specific carboy in many labs).
-
Compatibility Check: Ensure the solution pH is neutral (6-8). If the reaction involved strong acids/bases, neutralize before adding to the solvent waste container to prevent exothermic reactions or gas evolution.[1]
Part 3: Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for segregating halogenated pyridine waste. Note the critical checkpoint preventing contamination of non-halogenated streams.
Part 4: Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent environmental release.[1]
Scenario A: Solid Spill (Powder)
-
Evacuate & Ventilate: Clear the immediate area.[5][6] Ensure fume hoods are active.[2]
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or oil-impregnated sweeping compound.
-
Cleanup: Scoop material into a disposable container. Wipe the surface with a soap/water solution.[5]
-
Disposal: Label the debris as "Hazardous Waste - Debris (Halogenated)."
Scenario B: Liquid Spill (Solution)
-
Absorb: Use inert absorbents (Vermiculite, Universal Spill Pads).[1] Do not use sawdust (combustible).
-
Collect: Place saturated absorbents into a heavy-duty plastic bag or bucket.
-
Label: "Hazardous Waste - Solvent Debris (Halogenated)."
Part 5: Regulatory & Compliance Context
Adhering to these protocols ensures compliance with major regulatory bodies.
-
EPA (USA): This compound is generally considered a "Characteristic Hazardous Waste" if ignitable (D001) or simply a "Listed Waste" (F-codes) if spent halogenated solvents are involved [1].
-
RCRA Status: As a halogenated organic, it must be treated to meet Land Disposal Restrictions (LDR), usually requiring incineration.[1]
-
EU CLP: Classified under aquatic toxicity and irritation hazards. Disposal must follow Directive 2008/98/EC on waste [2].
The "Cradle-to-Grave" Responsibility
You remain liable for the waste until it is destroyed. Ensure your waste manifest explicitly lists "Halogenated Organic Compounds" to prevent rejection by the Treatment, Storage, and Disposal Facility (TSDF).[1]
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, U, and Characteristic).[1][7] RCRA Regulations.[8] Available at: [Link]
-
European Commission. Directive 2008/98/EC on waste (Waste Framework Directive). Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1] Available at: [Link]
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- 6. fishersci.com [fishersci.com]
- 7. Environmental Services [republicservices.com]
- 8. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
